methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate
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Overview
Description
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with a chloro group, a propyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-propyl-2H-chromen-2-one with phenylacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate: This compound shares a similar chromen-2-one core but differs in the substitution pattern.
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: Another related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, propyl group, and phenylacetate moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19ClO5 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate |
InChI |
InChI=1S/C21H19ClO5/c1-3-7-14-10-19(23)26-17-12-18(16(22)11-15(14)17)27-20(21(24)25-2)13-8-5-4-6-9-13/h4-6,8-12,20H,3,7H2,1-2H3 |
InChI Key |
GABIDEINFBYANH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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